Cas no 1283720-76-2 (7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride)
7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 7,7-Difluoro-1,2,4,5,6,7-hexahydro-pyrazolo[4,3-c]pyridin-3-one
- 7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride
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- Inchi: 1S/C6H7F2N3O.ClH/c7-6(8)2-9-1-3-4(6)10-11-5(3)12;/h9H,1-2H2,(H2,10,11,12);1H
- InChI Key: LFRDPCKKWKXFSU-UHFFFAOYSA-N
- SMILES: C1NCC(F)(F)C2NN=C(O)C1=2.[H]Cl
7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-650592-0.05g |
7,7-difluoro-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol |
1283720-76-2 | 0.05g |
$654.0 | 2023-05-24 | ||
| Enamine | EN300-650592-0.1g |
7,7-difluoro-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol |
1283720-76-2 | 0.1g |
$686.0 | 2023-05-24 | ||
| Enamine | EN300-650592-0.25g |
7,7-difluoro-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol |
1283720-76-2 | 0.25g |
$717.0 | 2023-05-24 | ||
| Enamine | EN300-650592-0.5g |
7,7-difluoro-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol |
1283720-76-2 | 0.5g |
$748.0 | 2023-05-24 | ||
| Enamine | EN300-650592-1.0g |
7,7-difluoro-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol |
1283720-76-2 | 1g |
$779.0 | 2023-05-24 | ||
| Enamine | EN300-650592-2.5g |
7,7-difluoro-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol |
1283720-76-2 | 2.5g |
$1527.0 | 2023-05-24 | ||
| Enamine | EN300-650592-5.0g |
7,7-difluoro-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol |
1283720-76-2 | 5g |
$2259.0 | 2023-05-24 | ||
| Enamine | EN300-650592-10.0g |
7,7-difluoro-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol |
1283720-76-2 | 10g |
$3348.0 | 2023-05-24 | ||
| eNovation Chemicals LLC | Y1293513-1g |
7,7-Difluoro-1,2,4,5,6,7-hexahydro-pyrazolo[4,3-c]pyridin-3-one |
1283720-76-2 | 95% | 1g |
$1115 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1293513-5g |
7,7-Difluoro-1,2,4,5,6,7-hexahydro-pyrazolo[4,3-c]pyridin-3-one |
1283720-76-2 | 95% | 5g |
$4475 | 2024-07-28 |
7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride
Recent Advances in the Study of 7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride (CAS: 1283720-76-2)
The compound 7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride (CAS: 1283720-76-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrazolo[4,3-c]pyridine core and difluorinated tetrahydro moiety, exhibits promising pharmacological properties, particularly in the context of central nervous system (CNS) disorders and inflammatory diseases. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its therapeutic potential in preclinical models.
One of the key breakthroughs in the study of this compound is its role as a potent and selective modulator of gamma-aminobutyric acid (GABA) receptors. GABAergic signaling is critical for maintaining neuronal excitability, and dysregulation of this system is implicated in various neurological and psychiatric conditions. Researchers have demonstrated that 7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride exhibits high affinity for GABAA receptor subtypes, particularly those containing α5 subunits, which are associated with cognitive functions. This specificity suggests its potential as a therapeutic agent for conditions such as anxiety, epilepsy, and cognitive impairments.
In addition to its CNS applications, recent investigations have explored the anti-inflammatory properties of this compound. Studies using in vitro and in vivo models have shown that it can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by modulating the activity of key signaling pathways, including NF-κB and MAPK. These findings highlight its potential as a dual-target agent for treating neuroinflammatory disorders, where both GABAergic and inflammatory pathways are dysregulated.
The synthetic chemistry community has also made strides in optimizing the production of 7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride. Recent publications describe improved synthetic routes that enhance yield and purity while reducing the use of hazardous reagents. For instance, a novel catalytic hydrogenation method has been developed to efficiently introduce the difluoro moiety, addressing previous challenges related to selectivity and side reactions. These advancements are critical for scaling up production and facilitating further pharmacological studies.
Despite these promising developments, challenges remain in the clinical translation of this compound. Pharmacokinetic studies indicate that while it exhibits good blood-brain barrier penetration, its metabolic stability and oral bioavailability require further optimization. Researchers are currently exploring structural analogs and prodrug strategies to overcome these limitations. Additionally, comprehensive toxicology studies are underway to ensure its safety profile aligns with regulatory requirements for human trials.
In conclusion, 7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride represents a multifaceted compound with significant therapeutic potential. Its dual action on GABAergic and inflammatory pathways positions it as a promising candidate for treating complex disorders involving both neurological and inflammatory components. Continued research efforts are expected to further elucidate its mechanisms, refine its pharmacokinetic properties, and advance its development toward clinical applications.
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